KATP Channel Blockade: Cacalol Displays Superior Potency Over Cacalone and Glibenclamide
Cacalol inhibits diazoxide‑induced relaxation of rat aortic rings at 10⁻⁵ M, matching the potency of the reference sulfonylurea glibenclamide at the same concentration and requiring a 10‑fold lower concentration than cacalone epimer mixture or cacalol acetate (10⁻⁴ M) to achieve comparable blockade [1]. Cacalol also exhibits an irreversible inhibition profile at 10⁻⁴ M, suggesting a distinct binding mode relative to reversible analogs [1].
| Evidence Dimension | Concentration required for effective KATP channel blockade |
|---|---|
| Target Compound Data | 10⁻⁵ M (effective); irreversible inhibition at 10⁻⁴ M |
| Comparator Or Baseline | Glibenclamide: 10⁻⁵ M (effective); Cacalone epimer mixture: 10⁻⁴ M; Cacalol acetate: 10⁻⁴ M |
| Quantified Difference | Cacalol is 10× more potent than cacalone and cacalol acetate; equipotent to glibenclamide but with irreversible binding at higher dose |
| Conditions | Male rat aortic rings precontracted with phenylephrine (3.2×10⁻⁶ M); diazoxide‑induced relaxation assay |
Why This Matters
For researchers studying SUR2‑mediated vascular KATP channels, cacalol provides a distinct pharmacological tool with irreversible binding properties not offered by the reversible sulfonylurea glibenclamide or the less potent analogs cacalone and cacalol acetate.
- [1] Campos MG, Oropeza MV, Torres-Sosa C, Jiménez-Estrada M, Reyes-Chilpa R. Sesquiterpenoids from antidiabetic Psacalium decompositum block ATP sensitive potassium channels. J Ethnopharmacol. 2009 Jun 25;123(3):489-93. View Source
